alpha-Hydroxybenzylphosphinic acid
Overview
Description
alpha-Hydroxybenzylphosphinic acid: is an organophosphorus compound with the molecular formula C7H9O3P It is characterized by the presence of a hydroxyl group (-OH) attached to the alpha carbon of a benzyl group, which is further bonded to a phosphinic acid group (-PO2H2)
Preparation Methods
Synthetic Routes and Reaction Conditions:
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Pudovik Reaction: One of the primary methods for synthesizing alpha-Hydroxybenzylphosphinic acid involves the Pudovik reaction. This reaction entails the addition of a dialkyl phosphite to an oxo compound, typically benzaldehyde, in the presence of a base catalyst. The reaction proceeds as follows:
Reactants: Benzaldehyde, dialkyl phosphite (e.g., diethyl phosphite), base catalyst (e.g., triethylamine).
Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures.
Products: this compound and corresponding alcohol by-products.
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Condensation Reaction: Another method involves the condensation of benzaldehyde with a trialkyl phosphite in the presence of an acid catalyst. This method is less commonly used but can yield high-purity products.
Reactants: Benzaldehyde, trialkyl phosphite (e.g., triethyl phosphite), acid catalyst (e.g., hydrochloric acid).
Conditions: The reaction is typically conducted under reflux conditions.
Industrial Production Methods: Industrial production of this compound often involves large-scale Pudovik reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent product quality and efficient production.
Chemical Reactions Analysis
Types of Reactions:
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Oxidation: alpha-Hydroxybenzylphosphinic acid can undergo oxidation reactions to form corresponding ketophosphonates. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Conditions: Mild to moderate temperatures, aqueous or organic solvents.
Products: Ketophosphonates and water.
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Reduction: Reduction of this compound can yield phosphinic acid derivatives. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Conditions: Low temperatures, inert atmosphere.
Products: Phosphinic acid derivatives and corresponding alcohols.
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Substitution: The hydroxyl group in this compound can be substituted with various nucleophiles, such as amines or halides, to form corresponding derivatives.
Conditions: Room temperature to moderate temperatures, organic solvents.
Products: Substituted phosphinic acid derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, halides.
Solvents: Aqueous or organic solvents (e.g., ethanol, dichloromethane).
Scientific Research Applications
Chemistry:
Catalysis: alpha-Hydroxybenzylphosphinic acid is used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.
Synthesis: It serves as an intermediate in the synthesis of complex organophosphorus compounds.
Biology:
Enzyme Inhibition: This compound has been studied for its potential to inhibit enzymes involved in metabolic pathways, making it a candidate for drug development.
Antimicrobial Activity: Research has shown that this compound exhibits antimicrobial properties, making it useful in developing new antimicrobial agents.
Medicine:
Drug Development: Due to its enzyme inhibition properties, this compound is being explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry:
Agriculture: It is used in the formulation of agrochemicals, such as herbicides and pesticides, due to its ability to inhibit specific enzymes in plants and pests.
Materials Science: this compound is used in the development of flame retardants and other specialty materials.
Mechanism of Action
The mechanism of action of alpha-Hydroxybenzylphosphinic acid involves its interaction with specific molecular targets, such as enzymes. The hydroxyl group and phosphinic acid moiety allow it to form strong hydrogen bonds and coordinate with metal ions in enzyme active sites, leading to inhibition of enzyme activity. This inhibition can disrupt metabolic pathways, resulting in various biological effects.
Comparison with Similar Compounds
alpha-Hydroxybenzylphosphonic acid: Similar in structure but contains a phosphonic acid group instead of a phosphinic acid group.
alpha-Hydroxybenzylphosphinic acid, sodium salt: The sodium salt form of this compound, which is more soluble in water.
alpha-Hydroxy-1-naphthalenemethanesulfonic acid: Contains a naphthalene ring instead of a benzene ring, with similar functional groups.
Uniqueness:
Hydroxyl Group Position: The presence of the hydroxyl group at the alpha position in this compound provides unique reactivity and binding properties compared to other similar compounds.
Phosphinic Acid Moiety: The phosphinic acid group offers distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
hydroxy-[hydroxy(phenyl)methyl]-oxophosphanium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7O3P/c8-7(11(9)10)6-4-2-1-3-5-6/h1-5,7-8H/p+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMXKLAXZRQLJGH-UHFFFAOYSA-O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(O)[P+](=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3P+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52705-43-8 | |
Record name | alpha-Hydroxybenzylphosphinic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052705438 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | α-hydroxybenzylphosphinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.816 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HYDROXYBENZYLPHOSPHINIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O080X5P984 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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